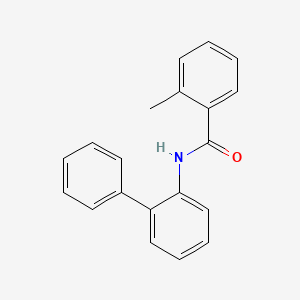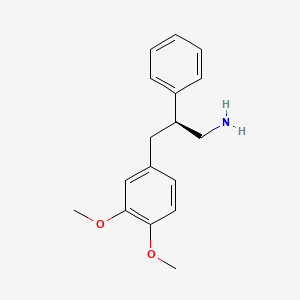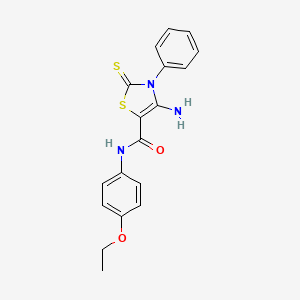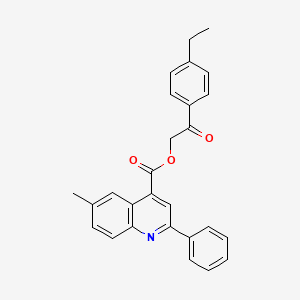
Riboflavine 5'-(dihydrogen phosphate)
Overview
Description
Riboflavine 5’-(dihydrogen phosphate), also known as flavin mononucleotide, is a derivative of riboflavin (vitamin B2). It is a crucial biomolecule produced from riboflavin by the enzyme riboflavin kinase. This compound functions as a coenzyme for various oxidoreductases, including NADH dehydrogenase, and plays a significant role in cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavine 5’-(dihydrogen phosphate) can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, riboflavine 5’-(dihydrogen phosphate) is produced using microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are genetically engineered to overproduce riboflavin, which is then phosphorylated to form riboflavine 5’-(dihydrogen phosphate). The product is subsequently purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Riboflavine 5’-(dihydrogen phosphate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Riboflavine 5’-(dihydrogen phosphate) can be oxidized to form flavin adenine dinucleotide (FAD) in the presence of oxidizing agents.
Reduction: It can be reduced to form flavin mononucleotide (FMNH2) using reducing agents such as sodium borohydride.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Major Products: The major products formed from these reactions include flavin adenine dinucleotide (FAD) and reduced flavin mononucleotide (FMNH2), both of which are essential cofactors in various biochemical processes .
Scientific Research Applications
Mechanism of Action
Riboflavine 5’-(dihydrogen phosphate) exerts its effects by acting as a coenzyme for various oxidoreductases. It is converted to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for the catalytic activity of these enzymes. These cofactors participate in redox reactions, facilitating the transfer of electrons in metabolic pathways such as the electron transport chain .
Comparison with Similar Compounds
Flavin adenine dinucleotide (FAD): Another derivative of riboflavin, FAD is a more complex coenzyme involved in similar biochemical processes.
Riboflavin (Vitamin B2): The parent compound of riboflavine 5’-(dihydrogen phosphate), riboflavin is essential for various cellular functions but lacks the phosphate group.
Uniqueness: Riboflavine 5’-(dihydrogen phosphate) is unique due to its role as an intermediate in the biosynthesis of FAD and its involvement in both one- and two-electron transfer reactions. Its ability to function as a coenzyme in a wide range of enzymatic reactions makes it indispensable in cellular metabolism .
Properties
IUPAC Name |
[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCRASFADXXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274282, DTXSID30859285 | |
| Record name | Riboflavin monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26193-20-4 | |
| Record name | Riboflavine-5'-phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Riboflavin monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048850.png)

![(5E)-3-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12048862.png)





